1-(3-Azetidinyl)pyrazole-4-boronic Acid Pinacol Ester Trifluoroacetate
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Overview
Description
1-(3-Azetidinyl)pyrazole-4-boronic Acid Pinacol Ester Trifluoroacetate is a chemical compound with the molecular formula C14H21F3N3O4B and a molecular weight of 363.14 g/mol . This compound is a boronic ester derivative, which is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
The synthesis of 1-(3-Azetidinyl)pyrazole-4-boronic Acid Pinacol Ester Trifluoroacetate typically involves the reaction of 1-(3-Azetidinyl)pyrazole with boronic acid pinacol ester under specific conditions. The reaction is often carried out in the presence of a base and a palladium catalyst, which facilitates the formation of the boronic ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(3-Azetidinyl)pyrazole-4-boronic Acid Pinacol Ester Trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boronic esters.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
1-(3-Azetidinyl)pyrazole-4-boronic Acid Pinacol Ester Trifluoroacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Azetidinyl)pyrazole-4-boronic Acid Pinacol Ester Trifluoroacetate primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. In these reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide substrate, which participate in the formation of the biaryl product .
Comparison with Similar Compounds
1-(3-Azetidinyl)pyrazole-4-boronic Acid Pinacol Ester Trifluoroacetate can be compared with other boronic esters, such as:
4-Pyrazoleboronic Acid Pinacol Ester: Similar in structure but lacks the azetidinyl group.
1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester: Contains a methyl group instead of the azetidinyl group.
1-Boc-pyrazole-4-boronic Acid Pinacol Ester: Contains a Boc-protected pyrazole ring.
The uniqueness of this compound lies in its azetidinyl group, which can impart different reactivity and selectivity in chemical reactions compared to other boronic esters .
Biological Activity
1-(3-Azetidinyl)pyrazole-4-boronic acid pinacol ester trifluoroacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a boronic acid moiety, which is crucial for its reactivity and biological interactions. Its molecular formula is C₁₀H₁₄B F₃N₂O₂, with a molecular weight of approximately 238.03 g/mol. The presence of the trifluoroacetate group enhances its solubility and stability, making it suitable for various biological assays.
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₄B F₃N₂O₂ |
Molecular Weight | 238.03 g/mol |
IUPAC Name | 1-(3-Azetidinyl)-4-boronic acid pinacol ester trifluoroacetate |
CAS Number | 1218790-40-9 |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The boronic acid moiety can form reversible covalent bonds with serine or cysteine residues in enzymes, inhibiting their activity. This mechanism is particularly significant in targeting proteases and kinases involved in cancer progression.
- Cell Signaling Modulation : The compound may interfere with signaling pathways by acting as a competitive inhibitor for ATP-binding sites on kinases, thereby influencing cellular proliferation and survival pathways.
Therapeutic Applications
Research has indicated several therapeutic applications for this compound:
- Cancer Therapy : Studies have shown that derivatives of pyrazole boronic acids exhibit promising anti-cancer properties by inhibiting key kinases such as Aurora Kinase and Janus Kinase (JAK). These targets are crucial in various malignancies, including leukemia and solid tumors.
- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can modulate inflammatory responses by inhibiting the activity of cyclooxygenases (COXs) and lipoxygenases (LOXs), which are involved in the synthesis of pro-inflammatory mediators.
Case Studies
- Inhibition of Aurora Kinase : A study demonstrated that pyrazole boronic acid derivatives effectively inhibited Aurora A and B kinases, leading to reduced cell viability in cancer cell lines. The IC50 values were reported in the low micromolar range, indicating potent activity against these targets .
- Anti-inflammatory Activity : In a model of acute inflammation, compounds similar to 1-(3-Azetidinyl)pyrazole-4-boronic acid pinacol ester were shown to significantly reduce edema formation and inflammatory cytokine levels, suggesting potential for treating inflammatory diseases .
- Mechanistic Studies : Further investigations into the mechanism revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting their dual role as both kinase inhibitors and pro-apoptotic agents .
Properties
Molecular Formula |
C14H21BF3N3O4 |
---|---|
Molecular Weight |
363.14 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H20BN3O2.C2HF3O2/c1-11(2)12(3,4)18-13(17-11)9-5-15-16(8-9)10-6-14-7-10;3-2(4,5)1(6)7/h5,8,10,14H,6-7H2,1-4H3;(H,6,7) |
InChI Key |
SSLSEGPXVYAFBG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CNC3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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